molecular formula C6H7ClS B13546977 3-(Chloromethyl)-4-methylthiophene

3-(Chloromethyl)-4-methylthiophene

Cat. No.: B13546977
M. Wt: 146.64 g/mol
InChI Key: LDVCMXQTMGRJPV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of a chloromethyl group at the third position and a methyl group at the fourth position of the thiophene ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-methylthiophene typically involves the chloromethylation of 4-methylthiophene. This can be achieved using chloromethyl methyl ether (CH₃OCH₂Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-4-methylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methylthiophene.

Common Reagents and Conditions:

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

  • Substituted thiophenes
  • Sulfoxides and sulfones
  • Reduced thiophene derivatives

Scientific Research Applications

3-(Chloromethyl)-4-methylthiophene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methylthiophene depends on its chemical reactivity. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent bonding or other interactions, thereby exerting their effects .

Comparison with Similar Compounds

    3-(Chloromethyl)thiophene: Lacks the methyl group at the fourth position.

    4-Methylthiophene: Lacks the chloromethyl group at the third position.

    3-Methylthiophene: Lacks both the chloromethyl and the fourth-position methyl group.

Uniqueness: 3-(Chloromethyl)-4-methylthiophene is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C6H7ClS

Molecular Weight

146.64 g/mol

IUPAC Name

3-(chloromethyl)-4-methylthiophene

InChI

InChI=1S/C6H7ClS/c1-5-3-8-4-6(5)2-7/h3-4H,2H2,1H3

InChI Key

LDVCMXQTMGRJPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1CCl

Origin of Product

United States

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